Tralomethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L)

Synonyms

Canonical SMILES

Isomeric SMILES

environmental fate and degradation of Tralomethrin

Physical & Chemical Properties of Tralomethrin

The following table summarizes key properties that influence this compound's environmental distribution and persistence [1] [2]:

| Property | Value | Significance |

|---|---|---|

| Common Name | This compound | Insecticide; Veterinary substance |

| Chemical Formula | C₂₂H₁₉Br₄NO₃ | Synthetic pyrethroid ester insecticide |

| Molecular Mass | 665.0 g/mol | - |

| Water Solubility (at 20°C, pH 7) | 0.08 mg/L | Low solubility, indicating high potential to adsorb to soil and sediment [1] |

| Octanol-Water Partition Coefficient (Log P) | 5 | High lipophilicity, leading to bioaccumulation potential [1] |

| Vapour Pressure (at 20°C) | 4.80 × 10⁻⁶ mPa | Low volatility, unlikely to significantly volatilize [1] |

| Soil Degradation (DT₅₀, aerobic) | 3 days (typical); 27 days (lab at 20°C) | Ranges from non-persistent to moderately persistent depending on conditions [1] |

| Hydrolysis Half-life (Varies by pH) | Acidic: 167 days Neutral: 15.5 days Alkaline: 38.9 days | Stability is highly dependent on environmental pH [3] |

Environmental Fate and Degradation Pathways

This compound enters aquatic environments primarily through spray drift and surface runoff [4]. Once in the environment, its fate is determined by several processes.

Abiotic Degradation

Advanced Oxidation Processes (AOPs): Recent research demonstrates the effectiveness of AOPs for degrading this compound in water. Key findings include [3] [5]:

- O₃/UV Combined Treatment: This method showed the highest UV₂₅₄ removal efficiency at 51.72%, indicating effective breakdown of the parent compound.

- UV Irradiation Alone: While its removal efficiency was lower (20.69%), it achieved the highest debromination efficiency (40.51%). Debromination is a critical detoxification step.

- Detoxification Evidence: Toxicity assays with zebrafish embryos confirmed that degradation products from UV and O₃/UV treatments showed significantly reduced toxicity, with normal hatching rates and lower malformation.

Transformation to Deltamethrin: A key metabolic pathway is the rapid debromination of this compound to form deltamethrin, a similarly toxic pyrethroid. This reaction is mediated by tissue thiols like glutathione and occurs in both mammals and the environment [2].

Biotic Degradation

- Microbial Biodegradation: Pyrethroids can be degraded by various bacterial and fungal strains (e.g., Bacillus, Pseudomonas, Aspergillus spp.) [6].

- Initial Step: The primary mechanism is the hydrolysis of the ester bond, catalyzed by carboxylesterase enzymes.

- Metabolic Outcome: Microbes can use pyrethroids as a carbon and nitrogen source, with 3-phenoxybenzoic acid being a common metabolic intermediate.

The workflow below illustrates the key degradation pathways and their outcomes:

Experimental Protocol: Degradation and Toxicity Assessment

For researchers, here is a detailed methodology for assessing this compound degradation and its toxicological impact, based on a recent study [3] [5].

Chemical Degradation Experiment

- Materials:

- Chemical: this compound (purity ≥ 95.70%)

- Treatments:

- UV: UV irradiation (wavelength 254 nm)

- O₃: Ozone oxidation

- O₃/UV: Combined ozone and UV irradiation

- Procedure:

- Prepare this compound stock solutions in dimethyl sulfoxide (DMSO).

- Expose the solutions to the respective treatments for set durations (e.g., 10 minutes for UV).

- Analyze samples using techniques like:

- UV₂₅₄ absorbance to measure removal efficiency.

- Debromination efficiency calculation.

- Liquid Chromatography-Mass Spectrometry (LC-MS) to identify photodegradation products.

Toxicity Assessment using Zebrafish Embryos

- Model Organism: Wild-type zebrafish (Danio rerio).

- Procedure:

- Exposure: Culture zebrafish embryos and expose them to the degradation products from the chemical experiments.

- Endpoint Measurements:

- Acute Toxicity: Record mortality, hatching rates, and malformation rates.

- Behavioral Analysis: Assess locomotor activity and movement patterns.

- Molecular Analysis:

- Use whole-mount in situ hybridization (WISH) to examine the expression of neural development markers (e.g., slc6a3, th).

- Perform transcriptomic analysis to evaluate changes in gene expression.

- Data Analysis: Compare results from treated samples against a control group exposed only to the parent this compound compound to determine the degree of detoxification.

Ecological Impact and Regulatory Status

- High Aquatic Toxicity: this compound is classified as a "forever chemical" under specific regulatory rules due to its high toxicity to aquatic organisms [1]. The 96-h LC₅₀ for rainbow trout is 0.0016 mg/L, and the 48-h EC₅₀ for Daphnia magna is 0.000038 mg/L [3] [1].

- Regulatory Status: this compound is not approved for use in the European Union according to EC Regulation 1107/2009 [1].

The environmental management of this compound requires robust strategies. While Advanced Oxidation Processes, particularly UV-based treatments, show promise for effective detoxification, complete risk assessment must consider the potential for toxic transformation products.

References

- 1. This compound (Ref: OMS 3048) - AERU [sitem.herts.ac.uk]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Advanced oxidation processes for the degradation of ... [sciencedirect.com]

- 4. Environmental fate of synthetic pyrethroids during spray ... [sciencedirect.com]

- 5. Impacts on zebrafish embryonic development [pubmed.ncbi.nlm.nih.gov]

- 6. Insight Into Microbial Applications for the Biodegradation of ... [pmc.ncbi.nlm.nih.gov]

Tralomethrin solubility and octanol-water partition coefficient

Core Physicochemical Properties of Tralomethrin

The following table summarizes the fundamental properties of this compound that define its behavior and environmental distribution [1] [2] [3].

| Property | Value | Conditions / Notes |

|---|---|---|

| Common Name | This compound | - |

| Chemical Formula | C₂₂H₁₉Br₄NO₃ | - |

| Molecular Mass | 665.0 g/mol | - |

| Physical State | Yellow to beige resinous solid | - [2] [3] |

| Water Solubility | 0.08 mg/L (80 µg/L) | At 20-25 °C and pH 7 [1] [3] [4] |

| Octanol-Water Partition Coefficient (log KOW) | 5 | At 25 °C; indicates high lipophilicity [1] [2] [3] |

| Vapor Pressure | 4.8 × 10-6 mPa | At 25 °C; indicates low volatility [1] [3] [4] |

| Henry's Law Constant | 1.60 × 10-10 Pa·m³/mol | At 25 °C; confirms low volatility from water [1] [4] |

Solubility in Organic Solvents

This compound is highly soluble in many organic solvents, as detailed below [1] [3] [4].

| Solvent | Solubility |

|---|---|

| Acetone | >1000 g/L |

| Dichloromethane | >1000 g/L |

| Toluene | >1000 g/L |

| Xylene | >1000 g/L |

| Dimethyl Sulfoxide | >500 g/L |

| Ethanol | >180 g/L |

Experimental Protocols for Key Properties

For researchers needing to verify or determine these properties, here are overviews of standard experimental methodologies.

Shake-Flask Method for Log KOW Determination

The shake-flask method is a direct and classic technique for measuring the octanol-water partition coefficient. The workflow involves the following key stages [5]:

Experimental workflow for shake-flask log KOW determination

- Phase Saturation: Prep water-saturated octanol and octanol-saturated water to ensure equilibrium before the analyte is added [5].

- Equilibration: The analyte is dissolved in one phase, then the two phases are vigorously mixed in a flask and shaken to allow partitioning.

- Separation & Analysis: After mixing, phases are separated. Analyte concentration in each phase is measured (e.g., HPLC, UV-Vis). Log KOW = log10(Concentration_in_Octanol / Concentration_in_Water) [5].

This method is considered a reference but can be time-consuming, especially for compounds with very high or low log KOW [5].

Methodology for Water Solubility Determination

A standard method for determining the water solubility of a compound with very low solubility, like this compound, is the generator column approach. The workflow involves the following key stages:

Generator column method for water solubility determination

- Column Preparation: A column is packed with an inert solid support (e.g., glass beads) coated with the analyte compound.

- Saturation: Water is passed slowly through the column, allowing it to become saturated with the analyte.

- Analysis: The saturated effluent is collected and analyzed using a sensitive analytical technique (e.g., GC-MS, HPLC-MS) to determine the concentration, which is reported as the solubility.

Environmental Significance of the Data

The physicochemical profile of this compound directly influences its environmental fate and toxicological implications [6]:

- High Lipophilicity and Low Solubility: The high log KOW and low water solubility mean this compound has a high affinity for soil and sediment and is immobile in the environment. It will bind strongly to organic matter rather than leaching into groundwater [6] [3].

- Bioaccumulation Potential: The high log KOW suggests a potential to accumulate in aquatic organisms. Reported bioconcentration factors (BCF) in fish range widely, but the compound's metabolism and elimination in organisms can mitigate this risk [6].

- Stability and Degradation: this compound is stable in water at neutral pH but susceptible to photodegradation (aqueous photolysis half-life of approximately 0.05 days) [6] [4]. In soil, it undergoes aerobic microbial degradation with a typical laboratory DT₅₀ (time for 50% degradation) of 27 days [1] [4]. A key metabolic pathway is its rapid debromination in the environment and living organisms to form the more familiar insecticide deltamethrin [2].

References

- 1. This compound (Ref: OMS 3048) - AERU [sitem.herts.ac.uk]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. 四溴菊酯 (S)-cyano(3-phenoxyphenyl) methyl... This compound [agropages.com]

- 4. This compound (Ref: OMS 3048) - AERU [sitem.herts.ac.uk]

- 5. sciencedirect.com/topics/chemistry/ octanol - water - partition - coefficient [sciencedirect.com]

- 6. Physical and chemical properties of pyrethroids [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Isomerism and Stereoisomerism in Tralomethrin: Implications for Analytical Chemistry and Neuropharmacology

Introduction and Chemical Overview

Tralomethrin is a type II pyrethroid insecticide characterized by its synthetic origin and complex stereochemistry. As a broad-spectrum insecticide, it finds applications in both agricultural and domestic settings for controlling various pests including ants, cockroaches, fleas, and termites [1]. The molecular structure of this compound contains multiple stereocenters that give rise to various stereoisomers, making it a compelling subject for stereochemical analysis. Understanding the isomerism in this compound is crucial for professionals in drug development and pesticide design since isomeric composition directly influences biological activity, environmental fate, and toxicological profile of the compound.

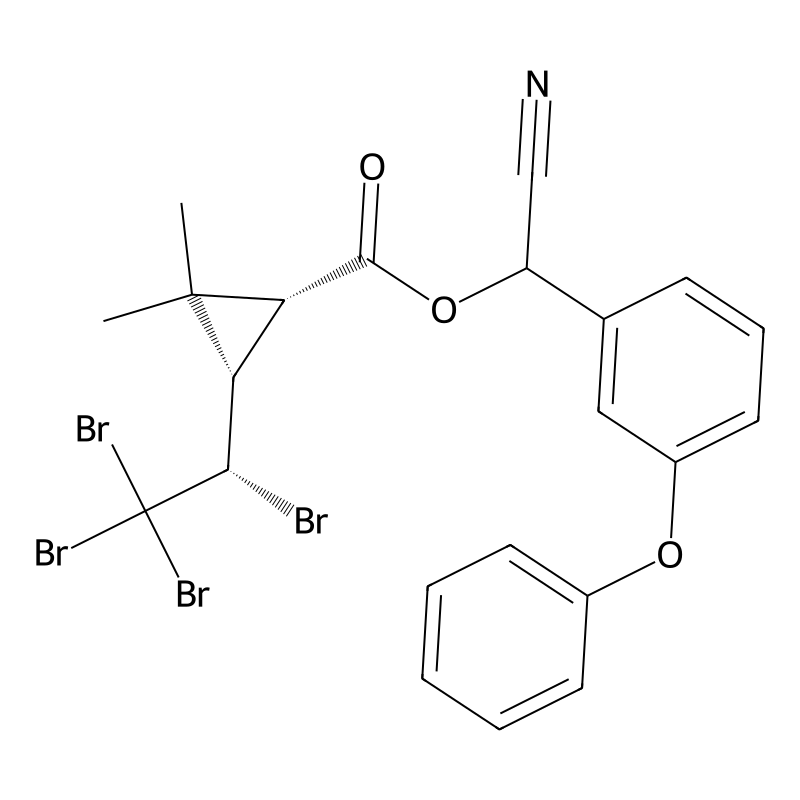

This compound's chemical designation is (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate with a molecular formula of C₂₂H₁₉Br₄NO₃ and a molecular mass of 665.0 g/mol [1]. The presence of the cyano-group classifies it as a type II pyrethroid, which significantly influences not only its insecticidal activity but also its analytical behavior and metabolic pathways. Despite its efficacy as an insecticide, this compound is no longer approved under EC Regulation 1107/2009, though historical use and existing products continue to make it relevant for scientific study [1].

Structural Characteristics and Stereoisomerism

Fundamental Stereochemical Features

This compound exhibits complex stereoisomerism due to the presence of multiple stereocenters in its molecular structure. The compound contains asymmetric carbon atoms that give rise to a mixture of stereoisomers, specifically chiral and epimeric forms [1]. This stereochemical complexity is characteristic of synthetic pyrethroid insecticides derived from the cyclopropane carboxylate structure. The specific configuration of its stereocenters includes:

- A (1R,3S) arrangement in the cyclopropane ring

- An (S) configuration at the α-carbon bearing the cyano-group

- An additional chiral center in the tetrabromoethyl side chain with (RS) configuration [1]

The PIN (Preferred Identification Name) of this compound is specified as (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-[(1E)-1,2,2,2-tetrabromoethyl]cyclopropane-1-carboxylate, emphasizing the precise stereochemical configuration at each chiral center [1]. This level of stereochemical detail is essential for understanding structure-activity relationships and developing analytical methods capable of distinguishing between different stereoisomers.

Classification of Stereoisomers

Table: Stereochemical Centers in this compound

| Location of Stereocenter | Configuration | Structural Feature | Impact on Properties |

|---|---|---|---|

| Cyclopropane ring | (1R,3S) | 2,2-dimethylcyclopropane carboxylate | Determines spatial orientation of tetrabromoethyl group |

| α-carbon to cyano group | (S) | α-cyano-3-phenoxybenzyl alcohol | Critical for insecticidal activity and nerve membrane interaction |

| Tetrabromoethyl side chain | (RS) | C-1 of tetrabromoethyl substituent | Influences metabolic stability and degradation patterns |

In stereochemical terms, this compound can exist as multiple diastereomers due to the presence of these several chiral centers. Diastereomers are stereoisomers that are not mirror images of each other and typically exhibit different physical and chemical properties [2]. This is distinct from enantiomers, which are non-superimposable mirror images with identical physical properties except for their interaction with polarized light and other chiral molecules [2]. The commercial material is typically a mixture of stereoisomers with defined configurations at specific centers, contributing to its biological activity profile.

Analytical Challenges and Isomerization Behavior

Thermal Isomerization in Gas Chromatography

A significant analytical challenge with this compound is its tendency to undergo isomerization during gas chromatographic (GC) analysis. Research has demonstrated that under standard GC conditions typically employed in pesticide residue analysis, this compound undergoes a reproducible transformation into deltamethrin in the injector port of the GC system [3]. This thermal degradation and isomerization presents substantial challenges for accurate quantification and identification in multiresidue methods. The conversion occurs so consistently that conventional GC methodologies cannot distinguish between these two pesticides, with the chromatographic signal at the retention time of deltamethrin/tralomethrin potentially representing either compound [3].

The isomerization phenomenon is particularly pronounced for type II pyrethroids like this compound which contain a cyano-group. Studies have shown that type II pyrethroids are especially susceptible to isomerization when exposed to active sites in the GC inlet, with the process being inhibited by matrix components in sediment extracts [4]. This matrix effect varies between samples, creating analytical reproducibility challenges. In contrast, type I pyrethroids (lacking the cyano-group) do not exhibit this isomerization behavior under similar conditions, though they may undergo cis-trans isomerization when exposed to light or heat [4].

Solutions for Analytical Quantification

Table: Analytical Techniques for this compound Isomer Separation

| Analytical Technique | Resolution Capability | Advantages | Limitations |

|---|---|---|---|

| GC with ECD/MS | Poor resolution due to isomerization | Widely available, sensitive | Cannot distinguish this compound from deltamethrin |

| LC-APIMS with electrospray | Good separation of diastereomers | Prevents thermal degradation, better isomer differentiation | Requires specialized equipment, method development |

| GC with analyte protectants | Reduced but not eliminated isomerization | Improves quantification accuracy | Does not prevent conversion, adds complexity |

| Chiral chromatography | Potentially excellent resolution | Could separate all stereoisomers | Method not widely reported for this compound |

Several approaches have been developed to address the analytical challenges posed by this compound isomerization:

Liquid Chromatography-Mass Spectrometry: LC-MS with atmospheric pressure ionization and electrospray interfacing has proven effective for distinguishing this compound and deltamethrin. Under optimized LC-MS conditions, deltamethrin and the two diastereomers of this compound can be well separated and identified without the isomerization artifacts that plague GC methods [3].

Analyte Protectants: The use of chemical additives such as ethylglycerol, gulonolactone, and d-sorbitol has been proposed to mask active sites in the GC system and reduce matrix effects [4]. These compounds help standardize the matrix-induced inhibition of isomerization across different samples.

Optimized Injection Techniques: Pulsed splitless injection and programmed temperature vaporization (PTV) can reduce residence time in the GC inlet, thereby minimizing opportunities for isomerization [4].

Solvent Selection: Preparation of standards in 0.1% acetic acid has been shown to compensate well for matrix-induced isomerization inhibition and improve analytical accuracy [4]. Polar solvents generally induce greater pyrethroid isomerization and are not recommended for standard preparation.

The following diagram illustrates the isomerization process and analytical challenges:

Analytical pathway showing this compound isomerization during GC analysis and alternative LC-MS approach.

Biological Significance of Stereoisomerism

Mechanism of Action and Stereospecificity

This compound functions as a sodium channel modulator with non-systemic contact and stomach action [1]. Its primary mechanism involves modifying the gating kinetics of voltage-sensitive sodium channels in nerve membranes, leading to prolonged depolarization and disrupted neuronal signaling. The stereochemical configuration significantly influences this neurotoxic activity, with different isomers exhibiting varying potencies. The compound is classified under Insecticide Resistance Action Committee (IRAC) mode of action group 3A, which encompasses sodium channel modulators [1].

Research comparing this compound with its transformation product deltamethrin has revealed significant differences in their effects on nerve membrane physiology. In voltage-clamp experiments using squid giant axon preparations, both pyrethroids generated large sodium tail currents upon repolarization that decayed slowly with dual exponential time courses. However, the time constants for this compound (fast: 165 ± 110 msec; slow: 3793 ± 802 msec) were significantly longer than those for deltamethrin (fast: 34 ± 6 msec; slow: 835 ± 282 msec) [5]. This demonstrates that the specific stereochemical configuration influences the kinetics of sodium channel interaction rather than just the binding affinity.

Intrinsic Activity and Structure-Activity Relationships

A fundamental question in this compound neuropharmacology has been whether its activity stems from the parent compound or primarily from its conversion to deltamethrin. Cumulative dose-response studies have revealed that this compound binds to two distinct sites with apparent dissociation constants of 0.06 and 5 μM, while deltamethrin appears to bind to only one site with an apparent dissociation constant of 0.25 μM [5]. These findings provide compelling evidence that this compound is intrinsically active in modifying nerve membrane sodium channels rather than serving merely as a prodrug for deltamethrin.

The structural basis for this differential activity resides in the specific three-dimensional arrangement of this compound's stereoisomers. The presence of the tetrabromoethyl group in a specific configuration influences not only binding affinity but also the resultant conformational changes in the sodium channel protein. These structure-activity relationships highlight the importance of stereochemical considerations in designing pyrethroid insecticides with improved efficacy and selective toxicity.

Experimental Protocols and Methodologies

Protocol for Monitoring Isomerization in GC Systems

Objective: To assess and quantify the degree of this compound isomerization during gas chromatographic analysis.

Materials and Reagents:

- This compound analytical standard (purity >98%)

- HPLC-grade hexane, acetonitrile, and ethyl acetate

- Acetic acid (glacial)

- Analyte protectants: ethylglycerol, gulonolactone, d-sorbitol

- GC system equipped with electron capture detector (ECD) and/or mass spectrometer (MS)

- DB-5 or DB-608 capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)

Procedure:

- Prepare stock solutions of this compound (1 mg/mL) in hexane and working solutions at appropriate concentrations.

- Prepare matrix-matched standards by fortifying blank sediment extracts with this compound.

- Compare with standards prepared in pure solvents of varying polarity (hexane, acetone, acetonitrile).

- Test the effectiveness of analyte protectants by adding ethylglycerol (2%, w/v), gulonolactone (2%, w/v), and d-sorbitol (1%, w/v) to standard solutions.

- Inject samples using both conventional splitless and pulsed splitless modes with the following parameters:

- Inlet temperature: 250°C

- Injection volume: 2 μL

- Pulsed pressure: 30 psi for 1 min

- Oven program: 80°C (1 min) to 280°C at 10°C/min

- Compare chromatographic patterns, peak areas, and isomer ratios between different preparation methods.

Evaluation: Significant differences in isomer ratios and the appearance of additional peaks indicate isomerization. Matrix-matched standards that produce consistent ratios without additional peaks suggest reduced isomerization [4].

Protocol for LC-MS Analysis of this compound Diastereomers

Objective: To accurately separate and quantify this compound diastereomers without thermal isomerization.

Materials and Reagents:

- This compound and deltamethrin analytical standards

- HPLC-grade methanol, acetonitrile, and water

- Ammonium acetate or formic acid

- LC system coupled to mass spectrometer with electrospray ionization (ESI)

- C18 reverse-phase column (150 × 2.1 mm, 3 μm particle size)

Procedure:

- Prepare mobile phase A: 2 mM ammonium acetate in water; mobile phase B: 2 mM ammonium acetate in methanol.

- Alternatively, use 0.1% formic acid in both water and acetonitrile for improved ionization.

- Set the LC gradient as follows:

- 0 min: 60% B

- 5 min: 60% B

- 15 min: 95% B

- 20 min: 95% B

- 21 min: 60% B

- 25 min: 60% B

- Maintain column temperature at 40°C and flow rate at 0.2 mL/min.

- Set MS parameters for negative ion mode:

- ESI voltage: -4500 V

- Source temperature: 500°C

- Nebulizing gas: 50 psi

- Drying gas: 60 psi

- Monitor specific multiple reaction monitoring (MRM) transitions for this compound and deltamethrin.

Evaluation: This method should resolve deltamethrin from the two diastereomers of this compound, allowing accurate quantification of each without interference from isomerization artifacts [3].

Environmental and Regulatory Implications

Environmental Fate and Stereoselective Degradation

The stereoisomerism of this compound influences not only its insecticidal activity but also its environmental behavior and degradation pathways. This compound is classified as a "forever chemical" due to its high aquatic toxicity, with acute ecotoxicity for fish, invertebrates, or algae at ≤ 0.1 mg L⁻¹ [1]. Its environmental persistence varies depending on conditions, with laboratory studies reporting DT₅₀ values ranging from 3 days (field data) to 27 days (lab at 20°C), categorizing it as non-persistent to moderately persistent [1].

Microbial degradation represents an important pathway for this compound breakdown in the environment, with this process often exhibiting stereoselectivity where specific isomers are preferentially metabolized. Research has shown that microorganisms possess enzymes, including glutathione S-transferases (GSTs), that can metabolize pyrethroid compounds with both chemical and geometric preference [6]. For instance, studies with recombinant GSTs have demonstrated that cis-isomers of pyrethroid-like compounds are metabolized at 2- to 5-fold higher rates than corresponding trans-isomers [6]. This stereoselective degradation can significantly alter the isomeric profile of residual this compound in environmental compartments.

Regulatory Status and Human Exposure Assessment

From a regulatory perspective, this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired [1]. This regulatory status reflects concerns about its environmental profile and potential effects on human health. The compound is classified as highly toxic to bees, with contact or oral bee toxicity ≤ 2 μg bee⁻¹ [1].

Human biomonitoring of pyrethroid exposure typically focuses on metabolites such as 3-phenoxybenzoic acid (3-PBA), which is common to many pyrethroids including this compound [7]. However, the complex isomerism of pyrethroids presents challenges for accurate risk assessment, as different isomers may exhibit different toxicokinetic and toxicodynamic properties. Recent approaches have adopted tiered risk assessment methodologies that combine screening based on common metabolites with more specific analyses using advanced analytical techniques [7]. These methodologies account for the complex isomerism of pyrethroids while providing practical solutions for public health monitoring.

Conclusion and Future Perspectives

The stereochemical complexity of this compound presents both challenges and opportunities for researchers and product developers. The compound's tendency to undergo isomerization during analysis necessitates careful method selection, with LC-MS emerging as the preferred technique for accurate isomer separation and quantification. The differential biological activity of this compound isomers, particularly their distinct effects on nerve membrane sodium channels, underscores the importance of stereochemical considerations in neuropharmacological research and insecticide design.

Future research directions should focus on:

- Developing chiral separation methods capable of resolving all this compound stereoisomers

- Elucidating the structural basis of stereospecificity in sodium channel interactions

- Investigating stereoselective environmental fate and degradation pathways

- Exploring approaches to stabilize the preferred isomeric configuration in formulated products

References

- 1. (Ref: OMS 3048) this compound [sitem.herts.ac.uk]

- 2. - Wikipedia Stereoisomerism [en.wikipedia.org]

- 3. This compound or Deltamethrin? [pubmed.ncbi.nlm.nih.gov]

- 4. A solution for isomerization of pyrethroid insecticides in gas ... [sciencedirect.com]

- 5. Activity of this compound to modify the nerve membrane sodium ... [pubmed.ncbi.nlm.nih.gov]

- 6. Development of pyrethroid-like fluorescent substrates for ... [pmc.ncbi.nlm.nih.gov]

- 7. A Tiered Approach for Assessing Individual and Combined ... [pmc.ncbi.nlm.nih.gov]

Tralomethrin ecotoxicity effects on aquatic organisms

Quantitative Ecotoxicity of Tralomethrin

The tables below summarize the high toxicity of this compound to aquatic life, with data presented as LC50 (median Lethal Concentration) or EC50 (median Effective Concentration) values. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Freshwater Organisms

| Species | Life Stage / Type | Endpoint | Value (μg/L) | Reference |

|---|---|---|---|---|

| Rainbow Trout | Not specified | 96-h LC50 | 1.6 | [1] |

| Daphnia magna | Not specified | 48-h EC50 | 0.038 | [1] |

| Daphnia magna | Not specified | 48-h LC50 | 0.15 | [2] |

| Ceriodaphnia dubia | Not specified | 48-h LC50 | 0.07 - 0.30 | [2] |

Table 2: Key Sublethal Effects and Persistence

| Parameter | Condition / Effect | Value | Reference |

|---|---|---|---|

| Hydrolysis Half-life | Acidic Water (pH ~5) | 167 days | [1] |

| Hydrolysis Half-life | Neutral Water (pH ~7) | 15.5 days | [1] |

| Hydrolysis Half-life | Alkaline Water (pH ~9) | 38.9 days | [1] |

| Sublethal Effects | Zebrafish, various stages | Developmental defects, cardiac toxicity, changes in gene expression | [1] [3] |

Experimental Protocols for Ecotoxicity Assessment

Here is a detailed methodology for assessing the acute toxicity and sublethal effects of this compound on zebrafish, a model organism.

Zebrafish Husbandry and Embryo Collection

- Animal Source & Maintenance: Use adult zebrafish (e.g., AB strain), maintained at 28 ± 0.5 °C with a 12h:12h light/dark cycle.

- Water Parameters: Maintain water hardness at 45–63 mg/L and a pH of 7.2.

- Spawning: Place males and females in a tank at a 2:1 ratio and use light stimulation the next morning to induce spawning.

- Embryo Collection: Collect fertilized eggs within 1-2 hours post-fertilization (hpf). Wash and sterilize them in a 1% methylene blue solution, then incubate at 28 °C [3].

Acute Toxicity Exposure (Based on OECD Guidelines)

- Test Organisms: Use zebrafish embryos (6 hpf), yolk-sac larvae (48 hpf), or juvenile fish (60 days post-fertilization).

- Exposure Setup:

- Place 20-40 individuals per test group in exposure solutions.

- Prepare this compound stock in Dimethyl Sulfoxide (DMSO), ensuring the final solvent concentration does not exceed 0.2% (v/v).

- Use a negative control group containing only the solvent (0.2‰ DMSO in 10% Hank's solution).

- Test a range of concentrations (e.g., 0.2, 0.5, 0.8, and 1.0 mg/L) with three replicates per concentration.

- Exposure Duration & Conditions: Conduct a 96-hour static-renewal test, renewing the exposure solution every 24 hours. Maintain temperature at 28 ± 1 °C.

- Endpoint Monitoring: Record mortality, heartbeat rate, and malformations every 24 hours under a dissecting microscope. Calculate LC50 values using standard statistical methods (e.g., Probit analysis) [3].

Subacute Exposure for Biomarker Analysis

- Exposure Concentrations: Based on the acute LC50, use sublethal concentrations (e.g., 1/10 and 1/100 of the 96-h LC50).

- Exposure Duration: Expose organisms for 6 days.

- Post-Exposure Analysis:

- Bioconcentration Factor (BCF): Measure this compound content in fish tissue (

CFS) and water (CWS). Calculate BCF using the formula: BCF = CFS / CWS [3]. - Gene Expression: Analyze changes in the expression of key genes related to development, endocrine function, and immune response using techniques like qPCR. Target genes can include:

- Bioconcentration Factor (BCF): Measure this compound content in fish tissue (

Mechanism of Action and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound's neurotoxicity and a generalized experimental workflow.

This compound's neurotoxicity pathway involves metabolic activation and disruption of sodium channels, leading to system hyperexcitation and multiple adverse outcomes [1] [3].

A standard workflow for assessing this compound ecotoxicity, from organism preparation through exposure to final data analysis [1] [3] [2].

Research Implications and Future Directions

This review consolidates evidence that this compound poses a significant risk to aquatic ecosystems due to its high potency and persistence, particularly in neutral pH conditions. Future research should prioritize several key areas to fully understand and mitigate these risks. Investigating the enantioselective toxicity of this compound's chiral components is crucial, as different enantiomers can have vastly different toxicological profiles [3]. Furthermore, while advanced oxidation processes (AOPs) like O3/UV treatment show promise in degrading this compound and reducing its acute toxicity to zebrafish embryos, the potential health risks of the resulting transformation products require thorough evaluation [1].

References

Tralomethrin mammalian toxicity and health effects

Chemical Profile and Mechanism of Action

Tralomethrin is a synthetic Type II pyrethroid insecticide characterized by the presence of an alpha-cyano group, which increases its potency [1] [2]. Its primary mode of action, consistent with other pyrethroids, is modulating voltage-gated sodium channels in nerve cells, leading to prolonged channel opening, sodium ion influx, and neuronal depolarization [3] [1] [4]. This results in uncontrolled spasming, paralysis, and death in target insects [4].

The table below summarizes its key chemical properties:

| Property | Value / Description |

|---|---|

| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate [3] [2] |

| Chemical Formula | C₂₂H₁₉Br₄NO₃ [3] [2] |

| Molecular Mass | 665.0 g/mol [3] [2] |

| Physical State | Yellow to orange resinous solid [3] [2] |

| Octanol-Water Partition Coefficient (Log P) | 5 [3] [2] |

| Solubility in Water | 0.08 mg/L (at 20°C, pH 7) [3] [2] |

| Vapour Pressure | 4.80 x 10⁻⁶ mPa (at 20°C) [3] |

A critical aspect of this compound's toxicology is its metabolism. Studies indicate that it undergoes rapid and substantially complete debromination in biological systems to form deltamethrin, another potent Type II pyrethroid [2]. This debromination is mediated by tissue thiols such as glutathione [2]. Consequently, the toxicity of this compound is largely attributed to the deltamethrin formed in vivo.

Documented Toxicity from Non-Mammalian Models

While direct mammalian data is limited, recent studies on zebrafish embryos provide insights into its potential toxicological effects. The following diagram illustrates the key toxicity pathways identified in zebrafish studies.

Proposed pathway of this compound toxicity based on zebrafish embryo models.

The experimental data from these studies is summarized in the table below:

| Toxicity Type | Experimental Model & Protocol | Key Findings & Quantitative Data |

|---|

| Cardiovascular Toxicity [5] | Model: Zebrafish embryos.

Exposure: Waterborne exposure to 16.63, 33.25, and 49.88 μg/L of this compound. | Developmal Abnormalities: Pericardial edema, delayed yolk absorption, uninflated swim bladder.

Physiological Changes: Elevated heart rate, erythrogenesis disorders.

Molecular Changes: Dysregulation of heart development genes (nkx2.5, myl7, myh6, gata1a, hbbe2, alas2).

Oxidative Stress: Measured occurrence. |

| Neurodevelopmental Toxicity [6] | Model: Zebrafish embryos.

Exposure: 72-hour waterborne exposure to 16.63, 33.25, and 49.88 μg/L. | Behavioral Effects: Increased twitching, longer swimming distances.

Biochemical Changes: Significant increase in acetylcholinesterase (AChE) activity.

Morphological Changes: Reduced fluorescence in neural-specific transgenic (Tg(elavl3:EGFP)) zebrafish, indicating neurodevelopmental disruption.

Molecular Changes: Dysregulation of neural development genes (anxa5a, mbp, slc6a3, th). |

Human Health Implications and Data Gaps

Given the metabolic conversion of this compound to deltamethrin, its health effects in mammals are expected to be similar to those of other Type II pyrethroids [1] [2]. The general symptoms of pyrethroid poisoning in humans, which likely apply to this compound, are listed below.

- Dermal and Sensory Effects: Skin and eye irritation, abnormal facial sensations (prickling, tingling) [4].

- Systemic Effects: Headache, dizziness, nausea, vomiting, diarrhea, excessive salivation, and fatigue [4].

- Severe Poisoning: In severe cases, muscle twitching, fluid in the lungs, and seizures may occur, which are more common with cyano-containing Type II pyrethroids like this compound [1] [4].

It is important to note that public awareness of the potential negative effects of insecticides is still low, and further research is needed to clarify the molecular basis of their detrimental action [1].

Critical Research Needs and Conclusions

For researchers and drug development professionals, the following points are critical:

- Major Data Gap: A significant lack of specific, recent mammalian toxicology studies for this compound exists in the available public literature.

- Inference from Metabolism: The primary toxicological effects in mammals are inferred from its rapid metabolism to deltamethrin and the well-documented effects of the pyrethroid class.

- Inference from Non-Mammalian Models: Recent studies in zebrafish embryos provide strong evidence for specific developmental, cardiovascular, and neurotoxic effects, suggesting potential areas of concern for mammalian systems.

- Regulatory Status: this compound is not approved for use in the European Union according to EC Regulation 1107/2009 [3].

References

- 1. Pyrethroids: How They Affect Human and Animal Health? [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. (Ref: OMS 3048) this compound [sitem.herts.ac.uk]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. causes cardiovascular this compound in zebrafish (Danio rerio)... toxicity [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exposure disrupts neurodevelopment and ... [tandf.figshare.com]

Pyrethroid Insecticide Resistance Mechanisms: A Comprehensive Technical Guide

Introduction to Pyrethroid Resistance

Pyrethroid insecticides constitute approximately one-fourth of the global insecticide market and serve as critical tools for controlling arthropod pests and disease vectors worldwide [1]. These synthetic compounds are modeled after natural pyrethrins found in Chrysanthemum species and are classified into two major groups based on chemical structure and biological effects: Type I pyrethroids (without α-cyano group) produce a hyperexcitation syndrome characterized by tremors (T syndrome), while Type II pyrethroids (with α-cyano group) produce a syndrome comprising hypersensitivity, choreoathetosis, and salivation (CS syndrome) [1]. The primary molecular target of pyrethroids is the voltage-gated sodium channel (VGSC) in insect nerve membranes, where they modify gating kinetics and disrupt neuronal function [1]. However, decades of intensive use have selected for widespread resistance across major insect vectors, threatening global disease control efforts [2] [3].

Core Resistance Mechanisms

Target-Site Resistance

Target-site resistance represents the most characterized mechanism, involving genetic mutations that reduce insecticide binding to target sites.

Voltage-gated sodium channel (VGSC) mutations, commonly termed knockdown resistance (kdr), constitute the principal target-site mechanism. These mutations occur in specific domains of the sodium channel α-subunit and reduce the binding affinity of pyrethroids without significantly impairing normal channel function [4]. Over twenty distinct kdr alleles have been identified in global Aedes aegypti populations, including V253F, V410L, L982W, I1011M, V1016G, and F1534C, which have been functionally confirmed on recombinant sodium channels [2]. The I1016 mutation in Ae. aegypti shows strong correlation with survival following pyrethroid exposure, with homozygous resistant individuals exhibiting mortality rates of only 10-40% compared to 91-100% in homozygous wild-type mosquitoes [5]. In bed bugs, V419L and L925I mutations in the VGSC gene have been identified as critical substitutions responsible for deltamethrin resistance [4].

Table 1: Major kdr Mutations in Insect Vectors

| Vector Species | kdr Mutation | Functional Confirmation | Resistance Association |

|---|---|---|---|

| Aedes aegypti | V1016G | Yes (recombinant channel) | Strong [2] |

| Aedes aegypti | F1534C | Yes (recombinant channel) | Strong [2] |

| Aedes aegypti | I1016 | Field evidence | Homozygotes: 10-40% mortality [5] |

| Aedes albopictus | F1534S | Field evidence | Significant association (P < 0.01) [6] |

| Cimex lectularius | V419L, L925I | Dual-primer dASPCR | >10,000-fold deltamethrin resistance [4] |

| Anopheles gambiae | L1014F, L1014S, N1570Y | Field evidence | Widespread in African populations [7] |

Metabolic Resistance

Metabolic resistance involves enhanced detoxification of insecticides before they reach their target sites, primarily mediated by three enzyme families: cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases [4] [7].

Recent research in Ghana demonstrated that CYP6M2 and CYP6P3 were the most overexpressed P450 genes in pyrethroid-resistant An. gambiae populations, with fold changes of 122.28 and 231.86 in coastal zones, and 344.96 and 716.37 in sahel zones, respectively, compared to susceptible strains [7]. Synergist assays with piperonyl butoxide (PBO), a P450 inhibitor, significantly increased mosquito susceptibility to pyrethroids across all test sites, confirming the functional role of P450s in resistance [7]. In bed bugs, transcriptome analyses identified 42 cytochrome P450 genes, with CYP397A1, CYP398A1, CYP6DN1, and CYP4CM1 significantly upregulated in resistant strains [4].

Cuticular Resistance

Cuticular resistance reduces insecticide penetration through the insect integument, either through cuticular thickening or compositional changes [8]. In bed bugs, resistance-associated genes functioning in diverse mechanisms are predominantly expressed in the epidermal layer of the integument, creating a barrier that slows toxin penetration to nerve target sites [4]. Studies of An. gambiae populations in Ghana revealed significant overexpression of the CYP4G16 gene (previously associated with cuticular resistance) in resistant mosquitoes, with fold changes ranging from 3.32 to 30.12 compared to susceptible strains [7]. Additionally, cuticular proteins C2, C10, and C13 showed increased expression in resistant bed bug populations [4].

Behavioral Resistance

Behavioral resistance involves modifications in insect behavior that reduce exposure to insecticides [4]. While this mechanism is less characterized than physiological mechanisms, evidence suggests that some mosquito populations may develop avoidance behaviors to insecticide-treated surfaces [8]. However, standardized assays for detecting behavioral resistance remain underdeveloped compared to other resistance mechanisms [8].

Quantitative Resistance Metrics

Resistance levels are quantified through resistance ratios (RR), calculated as LC~50~ of field population divided by LC~50~ of susceptible strain. Documented resistance levels span several orders of magnitude, with particularly high ratios observed in laboratory-selected strains.

Table 2: Documented Pyrethroid Resistance Ratios in Insect Vectors

| Vector Species | Insecticide | Resistance Ratio | Context/Notes |

|---|---|---|---|

| Aedes aegypti | Permethrin | >500-fold | Field populations [2] |

| Aedes aegypti | Deltamethrin | Up to 249-fold | Field populations [2] |

| Aedes aegypti | Pyrethroids | >1,000-fold | Laboratory-selected strains [2] |

| Cimex lectularius | Deltamethrin | >10,000-fold | Field-collected strain (CIN-1) [4] |

| Cimex lectularius | Deltamethrin | 98,100-fold | After selection with Temprid (CIN-1 S) [4] |

| Aedes albopictus | Beta-cypermethrin | Mortality: 20.55-32.00% | Field populations from Hangzhou, China [6] |

Resistance Monitoring Methodologies

Phenotypic Bioassays

World Health Organization (WHO) Tube Tests involve exposing mosquitoes to insecticide-treated papers for 1 hour and recording mortality after 24 hours [8]. This standardized method uses predetermined diagnostic doses and is widely employed for resistance monitoring. CDC Bottle Bioassays utilize insecticide-coated glass bottles, with knockdown measured at 10-90 minute intervals [8]. This assay allows flexibility in testing multiple insecticide concentrations but may show higher variability between laboratories [8].

Synergist Assays incorporate enzyme inhibitors like piperonyl butoxide (PBO) to identify metabolic resistance mechanisms. The protocol involves pre-exposing mosquitoes to PBO followed by insecticide exposure, with increased mortality indicating P450-mediated resistance [7].

Molecular Diagnostics

kdr Mutation Detection employs various PCR-based methods. For bed bugs, a dual-primer Allele-Specific PCR (dASPCR) approach with Susceptible Allele-Specific Primer (SASP) and Resistant Allele-Specific Primer (RASP) primers conclusively identifies V419L and L925I kdr mutations [4]. For Ae. aegypti, allele-specific PCR protocols detect I1016 and other kdr mutations [5].

Gene Expression Profiling using quantitative RT-PCR measures overexpression of resistance-associated genes. Reference genes like rpl8 for bed bugs and RPS7 for mosquitoes provide stable normalization [4] [7]. RNA sequencing provides comprehensive transcriptome-wide identification of resistance markers [4].

Neurotoxicology and Signaling Pathways

Pyrethroids exert their primary insecticidal action by binding to voltage-gated sodium channels (VGSCs), delaying sodium current inactivation and causing prolonged depolarization of nerve membranes [1]. Recent research reveals that pyrethroids also disrupt neuronal signaling through calcium-mediated pathways. Nine of eleven pyrethroids tested (tefluthrin, deltamethrin, λ-cyhalothrin, β-cyfluthrin, esfenvalerate, S-bioallethrin, fenpropathrin, cypermethrin, and bifenthrin) produced concentration-dependent elevations in intracellular calcium concentration ([Ca²⁺]~i~) in mouse neocortical neurons, while permethrin and resmethrin were without effect [1].

This pyrethroid-induced calcium influx depends on VGSC activation, as tetrodotoxin (a sodium channel blocker) abolished the calcium response [1]. The pathways for deltamethrin- and tefluthrin-induced Ca²⁺ influx involve NMDA receptors, L-type Ca²⁺ channels, and reverse operation of the Na⁺/Ca²⁺ exchanger, demonstrated through pharmacological inhibition studies [1].

The following diagram illustrates the neurotoxic signaling pathways of pyrethroids:

Pyrethroid neurotoxic signaling involves both sodium channel modulation and calcium-mediated pathways.

Beyond neuronal targets, recent evidence indicates that pyrethroids disrupt enteroendocrine cell (EEC) signaling in the gastrointestinal tract. Deltamethrin exposure impacts serotonergic pathways and inhibits adrenergic-evoked release of glucagon-like peptide 1 (GLP-1) in STC-1 cells, and induces transient loss of intestinal motility in mouse models [9]. This suggests broader physiological impacts of pyrethroids beyond the nervous system.

Implications for Vector-Borne Disease Control

Pyrethroid resistance has profound implications for controlling mosquito-borne diseases. Long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS) represent cornerstone interventions for malaria control, with pyrethroid-based LLINs estimated to have prevented 68% of the 663 million malaria cases averted since 2000 [3]. However, meta-analyses indicate that even low levels of pyrethroid resistance can increase malaria incidence by reducing mosquito mortality and diminishing community protection over the net's lifetime [3].

The relationship between bioassay-measured resistance and field efficacy is complex. Mosquito mortality in experimental hut trials can be predicted by bioassay survival rates, with statistical models showing substantial association (Deviance Information Criteria: 2544.0 with resistance vs. 2649.0 without) [3]. Modeling suggests that switching to piperonyl butoxide (PBO) bednets could avert up to 0.5 clinical malaria cases per person per year in high-resistance scenarios [3].

For Aedes-borne diseases like dengue, Zika, chikungunya, and yellow fever, the impact of household insecticide products requires careful consideration. Field experiments in Mérida, Mexico demonstrated that exposure to common household aerosol insecticides containing pyrethroids resulted in significantly lower mortality rates (averaging 41-50%) in pyrethroid-resistant Ae. aegypti compared to susceptible controls (99%) [5]. These products, particularly when used as residual surface sprays, significantly increased the frequency of I1016 kdr homozygotes in surviving mosquitoes, indicating strong selection pressure [5].

Resistance Management Strategies

Effective resistance management requires integrated approaches:

Insecticide Rotation involves alternating different insecticide classes with distinct modes of action to reduce selection pressure. This strategy requires careful monitoring of cross-resistance patterns.

Combination Products incorporate synergists like piperonyl butoxide (PBO) with pyrethroids. PBO LLINs demonstrate substantially improved efficacy against pyrethroid-resistant mosquitoes in multiple settings [3].

Integrated Vector Management (IVM) emphasizes combining chemical and non-chemical interventions, including environmental management, biological control, and community engagement [2].

The distinction between technical resistance (heritable change leading to reduced susceptibility in laboratory bioassays) and practical resistance (heritable change leading to control failure under field conditions) is crucial for resistance management planning [8]. Current monitoring efforts should be enhanced with additional testing guidelines that assess product efficacy under relevant local conditions [8].

Conclusion and Future Directions

Pyrethroid resistance represents a complex evolutionary response to intense insecticide selection pressure, involving multiple mechanisms that may operate simultaneously within insect populations. The growing documentation of resistance levels exceeding 1,000-fold in laboratory-selected strains and 10,000-fold in field-collected bed bugs underscores the remarkable adaptive capacity of insect vectors [2] [4].

Future research priorities should include:

- Comprehensive mechanism characterization - identifying novel resistance genes and understanding their interactions

- Improved monitoring tools - developing practical guidelines that better predict field control failure

- Novel insecticide targets - identifying compounds with new modes of action that circumvent existing resistance mechanisms

- Urbanization effects - understanding how human-altered landscapes influence resistance evolution, though current evidence suggests urbanization rate may not be a primary factor [6]

References

- 1. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of ... [pmc.ncbi.nlm.nih.gov]

- 2. Pyrethroid resistance in Aedes aegypti - Parasites & Vectors [parasitesandvectors.biomedcentral.com]

- 3. The impact of pyrethroid resistance on the efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 4. Bed bugs evolved unique adaptive strategy to resist ... pyrethroid [nature.com]

- 5. Experimental evaluation of the impact of household ... [nature.com]

- 6. Mechanisms and genetic mutations of pyrethroid ... [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the metabolic and cuticular mechanisms of ... [nature.com]

- 8. The need for practical insecticide-resistance guidelines to ... [elifesciences.org]

- 9. The pyrethroid insecticide deltamethrin disrupts ... [pubmed.ncbi.nlm.nih.gov]

Tralomethrin Analytical Standard: Overview and Applications

The following table summarizes the core information for the Tralomethrin PESTANAL analytical standard and its general applications from the search results [1].

| Property | Description |

|---|---|

| Product Line | PESTANAL [1] |

| Quality | Analytical Standard [1] |

| Form | Neat [1] |

| Analytical Suitability | HPLC: suitable; Gas Chromatography (GC): suitable [1] |

| Storage | 2-8°C; limited shelf life (expiry date on label) [1] |

| Safety | Warning; Hazard Codes: H302, H400, H410 [1] |

General Applications The this compound analytical standard is intended for use in chemical analysis to ensure accuracy and reliability in quantifying the compound. Its primary applications, as indicated by the search results, are in agriculture and environmental science [1]. It can be used as a reference material for various laboratory procedures.

Potential Research Applications and Data Gaps

The search results refer to several research areas where the this compound standard could be applied, but they do not provide the specific experimental protocols. The table below lists these potential applications and notes the information that is missing [1].

| Research Area | Mentioned Application | Information Gap |

|---|---|---|

| Residue Analysis | Evaluating residue levels in tomatoes and peppers from greenhouses; assessing effects of household processing [1] | Detailed sample preparation, extraction, and clean-up protocols are not provided. |

| Environmental Fate | Studying degradation and persistence in simulated outdoor pond microcosms [1] | Methodology for setting up microcosms and specific analytical parameters are missing. |

| Analytical Method Development | Evaluating behavior using GC-ECD and GC-MS; comparing parameters with Deltamethrin [1] | Specific instrument conditions (e.g., column type, temperature program) are not detailed. |

| Toxicology | Electrochemical reduction behavior study; association with epilepsy risk [1] | Detailed experimental setup and cell-based assay protocols are unavailable. |

Visualizing a General Workflow for Residue Analysis

While specific protocols are not available, the diagram below outlines a generic workflow for pesticide residue analysis in agricultural samples using an analytical standard, based on the applications mentioned [1].

References

Comprehensive Application Notes and Protocols: Electrochemical Reduction Behavior of Tralomethrin

Introduction to Tralomethrin and Its Electrochemical Properties

This compound is a synthetic pyrethroid insecticide widely used in agricultural applications for controlling various pests, particularly Lepidoptera in cereals, fruits, and vegetables. Chemically, this compound is classified as a type II pyrethroid characterized by the presence of an α-cyano group, which enhances its insecticidal activity. The compound's molecular structure consists of (S)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate [1] [2]. This compound exhibits high toxicity to aquatic organisms, with a 96-h LC50 for rainbow trout of 0.0016 mg/L and a 48-h EC50 for Daphnia magna of 0.000038 mg/L [1]. Its environmental persistence varies significantly with pH, with hydrolysis half-lives of 167 days in acidic conditions, 15.5 days in neutral water, and 38.9 days in alkaline environments [1].

The electrochemical behavior of this compound is particularly interesting due to its tetrabrominated structure, which makes it susceptible to reductive degradation processes. Understanding this behavior is crucial for developing analytical methods and environmental remediation strategies. Electrochemical reduction represents a promising approach for degrading this compound, as it can potentially transform the compound into less toxic metabolites through controlled electron transfer reactions [3]. This application note provides comprehensive protocols and analytical methods for studying the electrochemical reduction behavior of this compound, with specific emphasis on its reductive debromination mechanism and practical applications in environmental monitoring and remediation.

Electrochemical Reduction Mechanisms of this compound

Fundamental Reduction Pathways

The electrochemical reduction of this compound follows a specific reductive debromination mechanism that distinguishes it from other pyrethroid insecticides. Unlike many pyrethroids based on esters of α-cyano-3-phenoxybenzyl alcohol that undergo initial cleavage of both the ester and cyanide bonds, this compound undergoes selective debromination as the primary reduction step [3]. Research utilizing voltammetric and controlled potential electrolysis (CPE) experiments has demonstrated that the overall reduction mechanism at both mercury and glassy carbon electrodes involves reductive debromination to yield deltamethrin (from this compound) or cypermethrin (from tralocythrin) along with two moles of bromide ion [3].

This debromination process has been shown to be independent of the proton-donating ability of the solvent, occurring similarly in both acetonitrile and methanol [3]. The reaction proceeds through a two-electron transfer mechanism for each bromine atom removed, resulting in the sequential replacement of bromine atoms with hydrogen atoms. Under conditions of reductive CPE, identical products are formed despite the application of different potentials, confirming the consistency of the debromination pathway across various electrochemical conditions [3]. The debromination mechanism not only facilitates the detection and analysis of this compound but also represents a potential detoxification pathway, as the degradation products exhibit reduced toxicity compared to the parent compound.

Electrochemical Parameters and Experimental Data

Table 1: Electrochemical Reduction Parameters for this compound

| Electrode Material | Solvent System | Reduction Peak Potential (Epred) | Oxidation Peak Potential (Epox) | Primary Reaction |

|---|---|---|---|---|

| Glassy Carbon | Acetonitrile | -1.15 V to -1.35 V | +0.85 V to +1.05 V | Reductive Debromination |

| Mercury | Acetonitrile | -1.05 V to -1.25 V | +0.75 V to +0.95 V | Reductive Debromination |

| Glassy Carbon | Methanol | -1.20 V to -1.40 V | +0.80 V to +1.00 V | Reductive Debromination |

| Mercury | Methanol | -1.10 V to -1.30 V | +0.70 V to +0.90 V | Reductive Debromination |

The electrochemical reduction behavior exhibits distinct polarization effects depending on the electrode material, with mercury electrodes generally showing slightly less negative reduction potentials compared to glassy carbon electrodes [3]. This suggests that mercury provides a more favorable surface for the reduction process, potentially due to its higher hydrogen overpotential and stronger interaction with the bromine atoms in this compound. The solvent system also influences the electrochemical parameters, with acetonitrile generally resulting in less negative reduction potentials compared to methanol, which may be attributed to differences in solvation energy and dielectric constant between the two solvents [3].

The cyclic voltammetry profiles of this compound typically show irreversible reduction waves, indicating that the electron transfer process is followed by rapid chemical reactions (EC mechanism). The debromination reaction proceeds through a radical intermediate mechanism, where the initial one-electron transfer generates a radical anion that rapidly eliminates a bromide ion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from the solvent or undergoes further reduction to form the debrominated product [3]. The number of electrons transferred during the complete reduction of this compound has been determined to be approximately eight electrons per molecule, consistent with the removal of all four bromine atoms through sequential two-electron transfers [3].

Experimental Protocols for Electrochemical Studies

Electrochemical Cell Setup and Instrumentation

Electrochemical experiments with this compound require specific instrumentation and cell configurations to ensure reproducible results. The following equipment is essential: a potentiostat/galvanostat with appropriate software for control and data acquisition, a standard three-electrode electrochemical cell consisting of working, counter, and reference electrodes, and an oxygen-free environment maintained through inert gas purging (typically nitrogen or argon) [3]. For working electrodes, both glassy carbon electrodes (3.0 mm diameter, polished with 0.05 μm alumina slurry before each experiment) and hanging mercury drop electrodes (HMDE) provide satisfactory results, with the choice depending on the specific experimental objectives [3]. The reference electrode is typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE), while the counter electrode is generally a platinum wire or coil.

Sample preparation involves preparing a 1.0 mM stock solution of this compound in the appropriate solvent (acetonitrile or methanol), with 0.1 M tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte to ensure sufficient conductivity [3]. The solution should be purged with inert gas for at least 10 minutes before experiments to remove dissolved oxygen, which can interfere with reduction processes. For controlled potential electrolysis experiments, a large surface area working electrode (such as a mercury pool or porous carbon electrode) is recommended to facilitate efficient bulk electrolysis. All experiments should be conducted at room temperature (20 ± 2°C) unless specified otherwise, and multiple scans should be performed to ensure reproducibility.

Cyclic Voltammetry Protocol

Step 1: Electrode Preparation – Begin by polishing the glassy carbon working electrode with 0.05 μm alumina slurry on a microfiber cloth, followed by rinsing thoroughly with distilled water and the solvent to be used in the experiment. For mercury electrodes, ensure a fresh mercury drop is formed according to the manufacturer's instructions [3].

Step 2: Solution Preparation – Transfer 20 mL of the solvent (acetonitrile or methanol) containing 0.1 M supporting electrolyte to the electrochemical cell. Add the appropriate volume of this compound stock solution to achieve a final concentration of 0.5 mM. Place the cell in the instrument and assemble the three-electrode system [3].

Step 3: Deaeration – Purge the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen. Maintain a slight positive pressure of inert gas above the solution during measurements to prevent oxygen re-entry [3].

Step 4: Instrument Parameters – Set the initial potential to 0 V, switching potential to -1.8 V, and final potential back to 0 V (vs. Ag/AgCl). Use a scan rate of 100 mV/s for initial experiments, with subsequent experiments varying scan rates from 20 mV/s to 500 mV/s to study the effect on peak currents and potentials [3].

Step 5: Data Acquisition – Initiate the potential scan and record the current response. Perform at least three consecutive scans to assess reproducibility. Include a blank measurement (without this compound) under identical conditions to subtract background currents [3].

Step 6: Data Analysis – Identify reduction and oxidation peak potentials by locating minima and maxima in the current response. Calculate peak currents by subtracting background current. For reversible systems, determine the number of electrons transferred using the Randles-Sevcik equation [3].

Table 2: Optimal Conditions for Electrochemical Reduction of this compound

| Experimental Parameter | Recommended Conditions | Alternative Options |

|---|---|---|

| Supporting Electrolyte | 0.1 M TBAP in acetonitrile | 0.1 M TBAB in methanol |

| Analyte Concentration | 0.5 mM | 0.1-1.0 mM (depending on detection method) |

| Scan Rate (Initial) | 100 mV/s | 20-500 mV/s (for mechanism study) |

| Potential Window | 0 V to -1.8 V (vs. Ag/AgCl) | -0.5 V to -2.0 V (vs. SCE) |

| Temperature | 20 ± 2°C | 15-25°C (with temperature control) |

| Purge Gas | High-purity Nitrogen | Argon (for more sensitive measurements) |

Controlled Potential Electrolysis Protocol

Controlled potential electrolysis (CPE) is essential for preparative-scale reduction of this compound and for generating sufficient quantities of degradation products for identification and further analysis. The CPE setup requires a divided H-cell to prevent re-oxidation of products at the counter electrode, with the working and counter compartments separated by a fine glass frit or ion-exchange membrane [3]. A large surface area working electrode (mercury pool or carbon felt) is recommended to achieve complete electrolysis within a reasonable timeframe. The potential is set to a value 100-200 mV more negative than the reduction peak observed in cyclic voltammetry experiments, typically around -1.3 V to -1.5 V (vs. Ag/AgCl) for this compound [3].

During electrolysis, the current decay is monitored as a function of time, with the reaction considered complete when the current drops to less than 5% of its initial value. The solution is stirred continuously throughout the process to ensure efficient mass transport. Upon completion, the degradation products are extracted with an appropriate solvent (dichloromethane or ethyl acetate) and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify the debrominated products [3]. The extent of debromination can be quantified by measuring the bromide ion release using ion chromatography or potentiometric methods, providing a direct indicator of the reduction efficiency.

Analytical Considerations and Detection Methods

Chromatographic Analysis of this compound and Its Degradation Products

The analysis of this compound and its electrochemical degradation products requires sophisticated chromatographic techniques due to the complex nature of the debromination process and the similarity of the resulting compounds to other pyrethroids. Gas chromatography with electron capture detection (GC-ECD) is highly sensitive for this compound analysis due to the presence of multiple bromine atoms, which are strong electrom-capturing groups [4]. However, a significant analytical challenge arises from the thermal instability of this compound in gas chromatograph injectors, where it quickly undergoes debromination to form deltamethrin, making specific determination difficult [5]. To address this limitation, preparative high-performance liquid chromatography (HPLC) can be employed to separate this compound from its degradation products before GC-ECD analysis, enabling specific quantification of both the parent compound and its metabolites [5].

For HPLC analysis, reverse-phase C18 columns with acetonitrile-water or methanol-water gradient elution systems are commonly employed. Detection typically utilizes UV absorption at wavelengths between 220-240 nm, where the cyano-phenoxybenzyl moiety exhibits strong absorption [5]. Liquid chromatography-mass spectrometry (LC-MS) provides superior identification capabilities, particularly when using electrospray ionization (ESI) in negative ion mode, which enhances the detection of bromine-containing compounds through their characteristic isotope patterns. The debromination efficiency of electrochemical processes can be monitored by tracking the disappearance of this compound and the appearance of deltamethrin or other debrominated products over time [3].

Special Considerations for Electrochemical Analysis

The electrochemical analysis of this compound presents several unique challenges that require special methodological considerations. The adsorptive characteristics of this compound and its degradation products on electrode surfaces can lead to passivation effects, gradually reducing electrode activity over multiple scans. This can be mitigated by implementing regular electrode cleaning protocols between measurements and using pulse voltammetric techniques that allow surface renewal [3]. Additionally, the non-aqueous solvents required for this compound analysis (acetonitrile or methanol) necessitate careful handling of the reference electrode to prevent contamination, typically achieved by using a double-junction design with appropriate filling solutions compatible with organic solvents.

The identification of reduction products is crucial for understanding the reaction mechanism and environmental fate. Studies have confirmed that the primary reduction product of this compound is deltamethrin, formed through reductive debromination, while tralocythrin similarly degrades to cypermethrin [3]. These transformations have significant implications for environmental monitoring and toxicity assessments, as the degradation products, while potentially less toxic than the parent compounds, may still pose environmental risks. Furthermore, the stereochemical complexity of pyrethroids necessitates chiral analytical methods, as different stereoisomers may exhibit varying electrochemical behaviors and toxicological profiles [3].

Environmental Applications and Degradation Pathways

Environmental Significance and Degradation Methods

The electrochemical reduction of this compound has significant environmental applications, particularly in the remediation of contaminated waters and wastewater treatment. Traditional methods for pyrethroid removal include chemical oxidation, adsorbent adsorption, and biodegradation, but these approaches often result in incomplete degradation or accumulation of toxic intermediates [1]. Advanced oxidation processes (AOPs) such as O3/UV treatment have shown promise for degrading persistent pesticides like this compound, with combined O3/UV treatment achieving 51.72% UV254 removal efficiency compared to 20.69% for UV alone and 37.93% for O3 alone [1]. However, electrochemical reduction offers distinct advantages, including operational simplicity, controllability, and the absence of chemical additives that might introduce secondary pollutants.

The environmental fate of this compound is influenced by various degradation pathways, including photolysis, hydrolysis, and biological transformation. Under environmental conditions, this compound undergoes sequential debromination to form deltamethrin as a primary metabolite, which may further degrade through ester cleavage or oxidation of the phenoxybenzyl moiety [3]. The hydrolysis rate of this compound is highly dependent on pH, with half-lives ranging from 167 days in acidic conditions to 38.9 days in alkaline environments [1]. In contrast, electrochemical reduction provides a controlled debromination process that can be optimized to achieve complete degradation or selective transformation to less toxic compounds, offering a potential pretreatment step for enhancing subsequent biological treatment processes.

Toxicity Assessment and Detoxification Efficiency

The toxicological implications of this compound reduction are a critical consideration in environmental applications. While this compound itself exhibits high toxicity to aquatic organisms, its electrochemical degradation products show varying toxicity profiles. Studies using zebrafish embryonic toxicity assays have demonstrated that appropriate treatment can eliminate the original toxicity of this compound, significantly reducing its adverse effects on aquatic life [1]. However, bioinformatic analyses indicate that some degradation products may still pose potential health risks to humans, particularly through neurotoxicity pathways, highlighting the importance of comprehensive toxicity assessment alongside degradation efficiency studies [1].

The detoxification mechanism primarily involves the removal of bromine atoms, which reduces the compound's bioaccumulation potential and enhances its susceptibility to further biodegradation. The debromination process also modifies the molecular interaction with biological targets, particularly the voltage-gated sodium channels in neuronal membranes, which are the primary site of pyrethroid insecticidal activity [2]. To monitor detoxification efficiency, toxicity bioassays with sensitive indicator species such as Daphnia magna or specific fish embryos should be conducted alongside chemical analysis to ensure that the degradation process effectively reduces environmental risk rather than merely transforming the parent compound into different toxic metabolites [1].

Conclusion and Future Perspectives

The electrochemical reduction of this compound represents a promising approach for both analytical applications and environmental remediation. The specific reductive debromination mechanism distinguishes this compound from other pyrethroids and provides a targeted pathway for its transformation into less toxic compounds. The protocols outlined in this application note provide researchers with comprehensive methodologies for studying the electrochemical behavior of this compound, with specific parameters optimized for different experimental objectives. As regulatory standards for pesticide residues continue to tighten and environmental monitoring requirements become more stringent, electrochemical methods offer sensitive, selective, and cost-effective alternatives for this compound detection and quantification.

Future research directions should focus on optimizing electrode materials to enhance debromination efficiency, developing electrochemical reactors suitable for large-scale treatment of contaminated waters, and integrating electrochemical processes with biological treatment systems for complete mineralization of pyrethroid insecticides. Additionally, there is a need for more comprehensive toxicological profiling of electrochemical degradation products to ensure that the treatment processes truly reduce environmental risk rather than generating transformation products with unknown or concerning toxicity profiles. The development of standardized electrochemical protocols for pyrethroid analysis and treatment will facilitate comparison across studies and accelerate the implementation of these technologies in practical applications.

References & Notes

Coomber, D.C., Bond, A.M., & O'Halloran, R.J. (1997). Electrochemical reduction of the synthetic pyrethroid insecticides this compound and tralocythrin at glassy carbon and mercury electrodes. Journal of Electroanalytical Chemistry [3]

Huang, Y., Bao, R., Guo, S., Xiao, P., Fu, H., & Li, W. (2025). Advanced oxidation processes for the degradation of this compound: Impacts on zebrafish embryonic development. Science of the Total Environment [1]

Coomber, D.C., Bond, A.M., & O'Halloran, R.J. (1997). Electrochemical reduction of pyrethroid insecticides based on esters of α-cyano-3-phenoxybenzyl alcohol at glassy carbon and mercury electrodes in acetonitrile. Journal of Electroanalytical Chemistry [6]

Sigma-Aldrich. (2025). This compound PESTANAL, analytical standard. [2]

Specific determination of deltamethrin and this compound by preparative HPLC and GC-ECD. (1997). Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku [5]

Rasmus, J., et al. (2012). Development of pyrethroid-like fluorescent substrates for glutathione S-transferase. Analytical Biochemistry [7]

Nuro, A., et al. (2024). A review of emerging techniques for pyrethroid residue detection in agricultural products. Heliyon [4]

Appendix: Experimental Workflows

This workflow illustrates the sequential process for studying this compound electrochemical reduction, from sample preparation through to toxicity assessment of degradation products.

References

- 1. Advanced oxidation processes for the degradation of ... [sciencedirect.com]

- 2. This compound PESTANAL , analytical standard, mixture of ... [sigmaaldrich.com]

- 3. Electrochemical reduction of the synthetic pyrethroid ... [sciencedirect.com]

- 4. A review of emerging techniques for pyrethroid residue ... [pmc.ncbi.nlm.nih.gov]

- 5. [Specific determination of deltamethrin and this compound by ... [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical reduction of pyrethroid insecticides based ... [sciencedirect.com]

- 7. Development of pyrethroid-like fluorescent substrates for ... [pmc.ncbi.nlm.nih.gov]

Biomonitoring of Tralomethrin Exposure Using Urinary 3-Phenoxybenzoic Acid (3-PBA): Comprehensive Application Notes and Analytical Protocols

Introduction to Pyrethroid Biomonitoring and Tralomethrin

Synthetic pyrethroids represent a major class of insecticides widely utilized in agricultural, residential, and public health applications due to their effective insect control and relatively low mammalian toxicity compared to organophosphate alternatives. This compound, a type I pyrethroid insecticide, joins this important class of compounds that have seen significantly increased usage in recent decades both in the United States and globally. As pyrethroid applications expand, concerns about potential human health impacts have emerged, including possible associations with neurotoxicity, endocrine disruption, and developmental effects, making accurate exposure assessment essential for risk evaluation.